molecular formula C22H20O5 B11154753 Methyl 4-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]methyl}benzoate

Methyl 4-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]methyl}benzoate

Cat. No.: B11154753
M. Wt: 364.4 g/mol
InChI Key: IQZUQZXNTFBYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]methyl}benzoate is a synthetic organic compound featuring a fused cyclopenta[c]chromen core substituted with a methyl group at position 7 and a 4-oxo-tetrahydro moiety. The structure is further functionalized via a methylene-linked benzoate ester at position 9 of the chromen ring. Structural characterization of such compounds often employs crystallographic tools like SHELXL and WinGX for refinement and visualization .

Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]benzoate

InChI

InChI=1S/C22H20O5/c1-13-10-18(26-12-14-6-8-15(9-7-14)21(23)25-2)20-16-4-3-5-17(16)22(24)27-19(20)11-13/h6-11H,3-5,12H2,1-2H3

InChI Key

IQZUQZXNTFBYJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]methyl}benzoate typically involves multiple steps. One common method includes the reaction of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-ol with methyl 4-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 4-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]methyl}benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares a cyclopenta[c]chromen core with Methyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate (). Key differences lie in their ester substituents:

  • Target compound : Benzoate ester (aromatic phenyl group).
  • Acetate analog : Smaller acetate ester (methyl group).

The benzoate group introduces greater steric bulk and aromaticity, likely enhancing lipophilicity and reducing aqueous solubility compared to the acetate analog. This structural variation may influence intermolecular interactions, such as π-stacking in crystalline phases, which can be analyzed via programs like ORTEP-III .

Table 1: Structural and Physical Property Comparison
Compound Molecular Formula Molecular Weight (g/mol) Ester Group Core Structure Predicted Solubility
Target Compound C₂₃H₂₀O₅ 376.40 Benzoate Cyclopenta[c]chromen Low (organic solvents)
Methyl [(7-methyl-4-oxo-...)oxy]acetate C₁₇H₁₆O₅ 300.30 Acetate Cyclopenta[c]chromen Moderate (polar solvents)
(R)-Methyl 3-((4-methoxy...)butanoate* C₁₃H₁₈O₄ 238.28 Butanoate Linear ether chain High (aqueous)

*From ; linear structure with methoxybenzyl and pyran-2-one groups.

Crystallographic and Conformational Insights

The cyclopenta[c]chromen core’s rigidity contrasts with the flexible linear backbones of compounds like (R)-6-((R)-2-hydroxypropyl)-5,6-dihydro-2H-pyran-2-one (). Crystallographic software such as SHELXL and WinGX enable precise determination of bond lengths, angles, and packing motifs, which are critical for understanding stability and reactivity . For example, the benzoate group’s planar aromatic system may promote tighter crystal packing compared to the acetate analog.

Physicochemical Properties

  • Lipophilicity : The benzoate ester’s aromatic ring increases logP values, suggesting enhanced membrane permeability over the acetate variant.
  • Thermal Stability: The fused bicyclic system likely raises melting points relative to linear esters (e.g., ’s butanoate derivatives).
  • Reactivity : The chromen core’s ether oxygen and conjugated ketone may participate in hydrogen bonding or redox reactions, whereas pyran-2-one derivatives () exhibit lactone reactivity.

Biological Activity

Methyl 4-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]methyl}benzoate, a compound with potential biological activity, has garnered attention in various fields of research. This article explores its biological properties, including pharmacological effects, toxicity profiles, and potential applications in medicine and agriculture.

Chemical Information

  • IUPAC Name: this compound
  • Molecular Formula: C22H20O5
  • Molecular Weight: 364.4 g/mol
  • CAS Number: [Not specified in the search results]

Structural Representation

The compound features a complex structure that includes a benzoate moiety linked to a tetrahydrochromene derivative. This unique structure is critical for its biological activity.

Pharmacological Effects

  • Antioxidant Activity
    • Research indicates that compounds similar to methyl benzoate exhibit significant antioxidant properties. These compounds can scavenge free radicals, reducing oxidative stress in biological systems, which is crucial for preventing cellular damage and diseases linked to oxidative stress .
  • Insecticidal Properties
    • Methyl benzoate derivatives have shown promising results as environmentally safe insecticides. Studies demonstrate that they effectively control various agricultural pests by disrupting their nervous systems. For example, exposure to methyl benzoate resulted in high mortality rates among pests like Tetranychus urticae and Bemisia tabaci .
  • Anti-inflammatory Effects
    • Some studies suggest that similar compounds may possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, thus potentially providing therapeutic benefits in inflammatory diseases .

Toxicity Profile

While this compound exhibits beneficial biological activities, it is essential to consider its toxicity. Research indicates that high concentrations can lead to neurotoxicity in animal models, suggesting a need for caution in its application .

Insecticidal Efficacy Study

A study conducted by Mostafiz et al. assessed the efficacy of methyl benzoate against various insect pests. The results indicated:

  • Mortality Rates:
    • Tetranychus urticae: 55.3% mortality at 0.5% concentration and 81.3% at 1% concentration.
    • Bemisia tabaci: Significant reduction in egg hatch rates and nymph survivability at similar concentrations.

The study concluded that methyl benzoate could serve as an effective alternative to synthetic pesticides due to its lower environmental impact .

Antioxidant Activity Assessment

In a recent investigation into the antioxidant properties of related compounds, it was found that methyl benzoate derivatives significantly reduced lipid peroxidation in vitro. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity, revealing a dose-dependent response .

Table 1: Biological Activities of Methyl Benzoate Derivatives

Activity TypeEffectiveness (%)Concentration (v/v)
Mortality (Tetranychus urticae)55.3% (0.5%)0.5%
Mortality (Tetranychus urticae)81.3% (1%)1%
Egg Hatch Reduction (Bemisia tabaci)Significant ReductionVarious
Lipid Peroxidation Inhibition (Antioxidant Assay)Dose-dependent ResponseVarious

Future Perspectives

The potential applications of this compound are vast:

  • Agriculture: As a natural pesticide alternative.
  • Pharmaceuticals: In the development of new anti-inflammatory drugs or antioxidants.

Further research is necessary to fully elucidate its mechanisms of action and optimize its use in practical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.